O-(thiophen-3-ylmethyl)hydroxylamine
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Overview
Description
O-(thiophen-3-ylmethyl)hydroxylamine is a chemical compound with the molecular formula C5H7NOS. It is characterized by the presence of a thiophene ring, which is a five-membered ring containing one sulfur atom, and a hydroxylamine group attached to the thiophene ring via a methylene bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-(thiophen-3-ylmethyl)hydroxylamine typically involves the reaction of thiophene-3-carboxaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction proceeds through the formation of an oxime intermediate, which is subsequently reduced to yield the desired hydroxylamine derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
O-(thiophen-3-ylmethyl)hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: It can be reduced to form amines or other reduced species.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro compounds, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized derivatives .
Scientific Research Applications
O-(thiophen-3-ylmethyl)hydroxylamine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving hydroxylamine derivatives.
Mechanism of Action
The mechanism of action of O-(thiophen-3-ylmethyl)hydroxylamine involves its interaction with molecular targets through its hydroxylamine group. This group can undergo nucleophilic attack, oxidation, or reduction, leading to the formation of various reactive intermediates. These intermediates can then interact with biological molecules, such as enzymes or receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
- Thiophene-2-carboxaldehyde
- Thiophene-3-carboxaldehyde
- Thiophene-2-methylamine
- Thiophene-3-methylamine
Uniqueness
O-(thiophen-3-ylmethyl)hydroxylamine is unique due to the presence of both a thiophene ring and a hydroxylamine group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications. Compared to similar compounds, it offers a unique balance of electronic properties and reactivity, which can be exploited in the design of new materials and pharmaceuticals .
Properties
CAS No. |
89972-69-0 |
---|---|
Molecular Formula |
C5H7NOS |
Molecular Weight |
129.18 g/mol |
IUPAC Name |
O-(thiophen-3-ylmethyl)hydroxylamine |
InChI |
InChI=1S/C5H7NOS/c6-7-3-5-1-2-8-4-5/h1-2,4H,3,6H2 |
InChI Key |
NAIQVGKZSPBANV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC=C1CON |
Origin of Product |
United States |
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